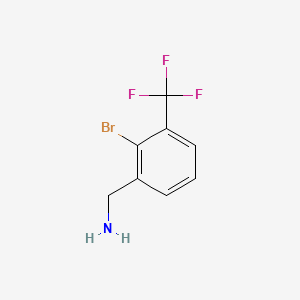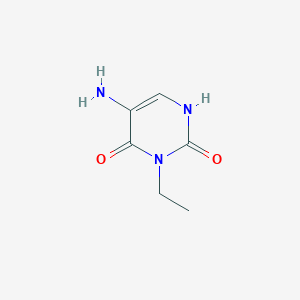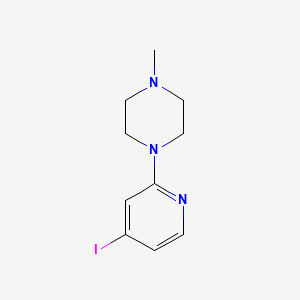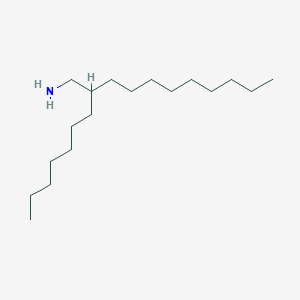
1-Undecanamine,2-heptyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Undecanamine, 2-heptyl- is an organic compound belonging to the class of amines. It is characterized by a long carbon chain with an amine group attached. The molecular formula for this compound is C18H39N, and it has a molecular weight of 269.51 g/mol . Amines are known for their basicity and nucleophilicity, making them important intermediates in organic synthesis.
Vorbereitungsmethoden
The synthesis of 1-Undecanamine, 2-heptyl- can be achieved through several methods. One common approach involves the reaction of a halogenoalkane with ammonia. For instance, heating a halogenoalkane with a concentrated solution of ammonia in ethanol can produce the desired amine . This reaction is typically carried out in a sealed tube to prevent the escape of ammonia gas. Another method involves the reduction of nitriles using hydrogen in the presence of a catalyst . Industrial production methods may involve large-scale synthesis using similar principles but optimized for efficiency and yield.
Analyse Chemischer Reaktionen
1-Undecanamine, 2-heptyl- undergoes various chemical reactions typical of amines. These include:
Oxidation: Amines can be oxidized to form nitro compounds or amine oxides.
Reduction: Reduction of nitriles to primary amines.
Substitution: Amines can participate in nucleophilic substitution reactions, where the amine group replaces a leaving group in a molecule.
Acylation: Reaction with acyl chlorides to form amides. Common reagents used in these reactions include hydrogen, acyl chlorides, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Undecanamine, 2-heptyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific biological pathways.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Undecanamine, 2-heptyl- involves its interaction with molecular targets through its amine group. This interaction can lead to the formation of hydrogen bonds, ionic bonds, or covalent bonds with other molecules. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions .
Vergleich Mit ähnlichen Verbindungen
1-Undecanamine, 2-heptyl- can be compared with other long-chain amines such as undecylamine and dodecylamine. While these compounds share similar structural features, their chemical properties and applications may differ. For instance, undecylamine has a shorter carbon chain, which can affect its solubility and reactivity. Dodecylamine, on the other hand, has a longer carbon chain, which may enhance its hydrophobic properties .
Eigenschaften
Molekularformel |
C18H39N |
|---|---|
Molekulargewicht |
269.5 g/mol |
IUPAC-Name |
2-heptylundecan-1-amine |
InChI |
InChI=1S/C18H39N/c1-3-5-7-9-10-12-14-16-18(17-19)15-13-11-8-6-4-2/h18H,3-17,19H2,1-2H3 |
InChI-Schlüssel |
NNJUHKOAOWZHHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(CCCCCCC)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


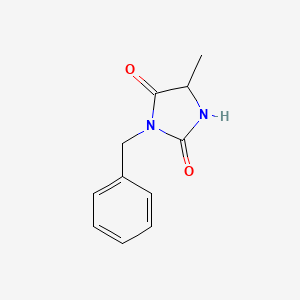
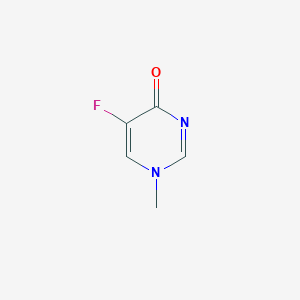
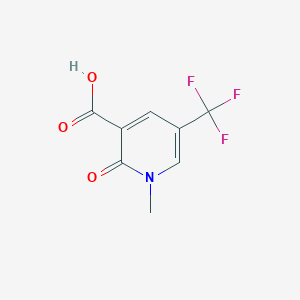
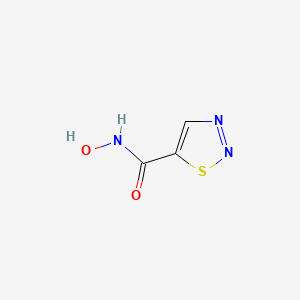
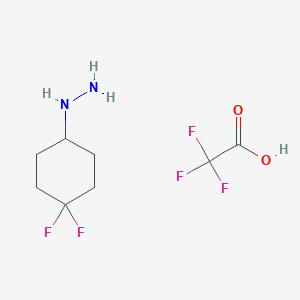
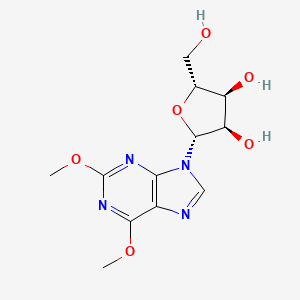
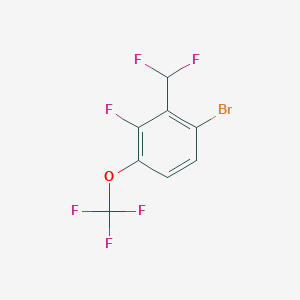
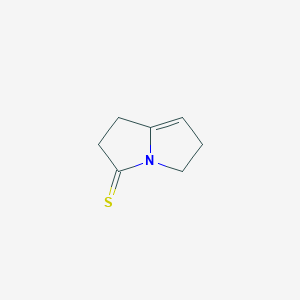
![6-Amino-3-methylisothiazolo[4,5-B]pyrazine-5-carbonitrile](/img/structure/B15246544.png)
